2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile
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Overview
Description
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine-2,6-dione with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(trifluoromethyl)pyrimidin-2-yl)acetonitrile
- 2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetonitrile
- 2-(6-oxo-4-(chloromethyl)pyrimidin-1(6H)-yl)acetonitrile
Uniqueness
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-6(14)13(2-1-11)4-12-5/h3-4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJSDXBQPYFPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN(C1=O)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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